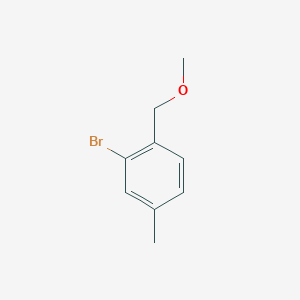
NITRIC ACID, TERBIUM(3+) SALT, HYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, terbium(3+) salt, hydrate is an inorganic chemical compound, a salt of terbium and nitric acid. The chemical formula for this compound is Tb(NO3)3·xH2O, where x represents the number of water molecules associated with the compound. This compound is known for its colorless crystalline appearance and its ability to emit green luminescence under ultraviolet light .
Wirkmechanismus
Target of Action
Terbium(III) nitrate hydrate is primarily used as a dopant in various applications . Its primary targets are the materials it is added to, such as optical ceramics, white light emitting diodes, and photodynamic therapy . It is also used in alloys and in the production of electronic devices .
Mode of Action
Terbium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . This incorporation changes the properties of the target material, enhancing its performance in specific applications. For example, when used as a dopant in optical ceramics or light-emitting diodes, it can enhance their luminescent properties .
Biochemical Pathways
It can be used to synthesize materials with green emission , which can be used in various applications including biological imaging and sensing.
Result of Action
The primary result of Terbium(III) nitrate hydrate’s action is the enhancement of the properties of the materials it is added to. For example, it can enhance the luminescent properties of optical ceramics and light-emitting diodes . It can also be used to synthesize materials with green emission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitric acid, terbium(3+) salt, hydrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of terbium(III) oxide with concentrated nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hydrate form. The crystals are subsequently dried using sulfuric acid to achieve the hexahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid, terbium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ammonium bicarbonate, which reacts with the compound to produce terbium carbonate and its basic carbonate . In acetonitrile, the compound forms a complex with excess nitrate anions .
Major Products Formed
The major products formed from reactions involving this compound include terbium carbonate, basic terbium carbonate, and various nitrate complexes .
Wissenschaftliche Forschungsanwendungen
Nitric acid, terbium(3+) salt, hydrate has a wide range of scientific research applications, including:
Biology: The compound is used in biological assays and imaging techniques due to its luminescent properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium(III) nitrate: An inorganic compound with similar properties, used in similar applications.
Europium(III) nitrate: Another lanthanide nitrate with luminescent properties, used in the synthesis of luminescent materials.
Uniqueness
Nitric acid, terbium(3+) salt, hydrate is unique due to its specific green luminescence under ultraviolet light, which distinguishes it from other lanthanide nitrates that may emit different colors. This unique property makes it particularly valuable in applications requiring green luminescence .
Eigenschaften
IUPAC Name |
terbium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Tb/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSPFWLYDUXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94219-56-4 |
Source


|
| Record name | Terbiumtrinitrat Hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

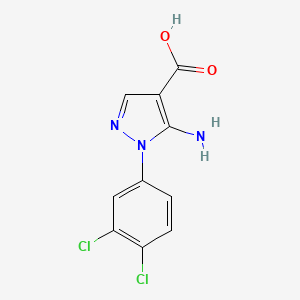
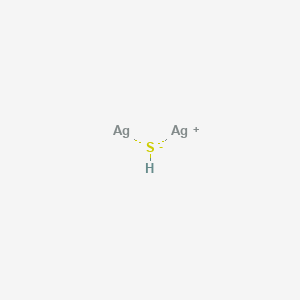
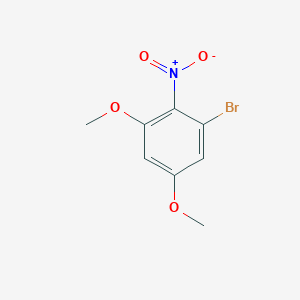
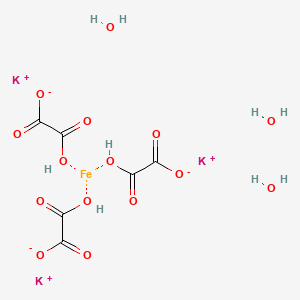





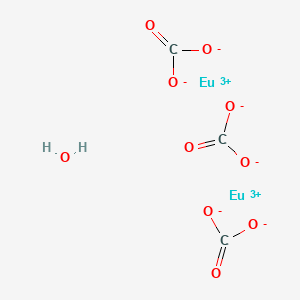
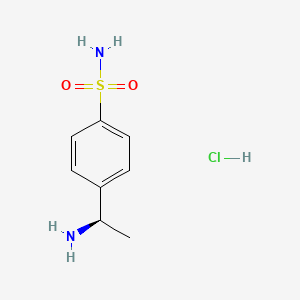
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
